N-(4-ethoxyphenyl)-2-phenoxyacetamide

Description

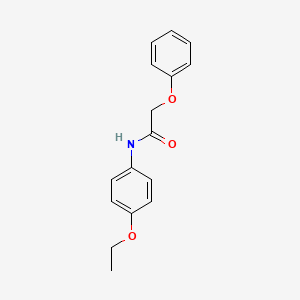

N-(4-Ethoxyphenyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group at the 2-position of the acetamide backbone and a 4-ethoxyphenyl substituent on the nitrogen atom. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-19-15-10-8-13(9-11-15)17-16(18)12-20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBKLBZNUXIHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One of the common methods to synthesize N-(4-ethoxyphenyl)-2-phenoxyacetamide involves the Williamson ether synthesis. This method typically involves the reaction of ethyl iodide with paracetamol in the presence of anhydrous potassium carbonate in 2-butanone.

Staudinger Reaction: Another method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions, particularly involving the phenoxy and ethoxy groups.

Common Reagents and Conditions:

Ceric Ammonium Nitrate: Used for oxidative cleavage reactions.

Ethyl Iodide and Potassium Carbonate: Used in the Williamson ether synthesis.

Major Products Formed:

Oxidative Cleavage: The major product formed is the dearylated β-lactam.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving β-lactam antibiotics.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

Mechanism of Action

similar compounds, such as phenacetin, exert their effects by acting on the sensory tracts of the spinal cord and the brain to reduce pain and fever . It is likely that N-(4-ethoxyphenyl)-2-phenoxyacetamide may have similar mechanisms of action, involving interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

*Molecular weight calculated based on formula C₁₆H₁₇NO₃ (inferred from analogues).

Key Observations:

- Bioactivity: Analogues such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide demonstrate cytotoxic and anti-inflammatory activities, suggesting the phenoxy group is critical for pharmacological effects .

- Synthetic Accessibility : Compounds with nitro or bromo substituents (e.g., N-(2-Methoxy-4-nitrophenyl)acetamide ) require specialized reagents (e.g., acetic anhydride, sulfonamide derivatives) for synthesis, as seen in .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:

- N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2) has a lower molecular weight (179.22 g/mol) and lacks the phenoxy group, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) includes an acetyl group, which may increase lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.